molecular formula C20H17Cl3N2O4 B298167 N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

货号 B298167
分子量: 455.7 g/mol
InChI 键: IDODSDHAABDWGQ-BHGWPJFGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide, commonly known as CEP-33779, is a small-molecule inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

作用机制

CEP-33779 inhibits the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 pathway by binding to the this compound kinase domain and preventing its activation. This pathway is involved in the regulation of cell proliferation, survival, and invasion, and is frequently dysregulated in cancer, inflammation, and autoimmune disorders. By blocking this pathway, CEP-33779 inhibits the growth and survival of cancer cells, reduces inflammation, and suppresses autoimmunity.
Biochemical and Physiological Effects
CEP-33779 has been shown to have various biochemical and physiological effects in preclinical models. In cancer, CEP-33779 inhibits the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, CEP-33779 reduces the production of pro-inflammatory cytokines and chemokines, and suppresses the activation of immune cells. In autoimmune disorders, CEP-33779 reduces the production of autoantibodies and suppresses the activation of autoreactive T cells.

实验室实验的优点和局限性

CEP-33779 has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders, and has shown promising results in these models. However, CEP-33779 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It also has low selectivity for N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide and STAT3, and can inhibit other kinases and signaling pathways at higher concentrations.

未来方向

There are several future directions for the study of CEP-33779. One direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to increase its selectivity for N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide and STAT3 by designing more specific inhibitors. Additionally, the therapeutic potential of CEP-33779 in combination with other drugs or therapies should be explored, as well as its potential as a diagnostic or prognostic biomarker in various diseases. Finally, the safety and efficacy of CEP-33779 should be evaluated in clinical trials to determine its potential as a therapeutic agent for cancer, inflammation, and autoimmune disorders.
In conclusion, CEP-33779 is a small-molecule inhibitor of the this compound/STAT3 signaling pathway that has potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of CEP-33779 in various diseases.

合成方法

The synthesis of CEP-33779 involves the condensation reaction of 2-(2,4-dichlorophenoxy)acetic acid hydrazide with 3-chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. The synthesis of CEP-33779 has been described in detail in a patent application (US20130102637A1).

科学研究应用

CEP-33779 has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer, CEP-33779 has been shown to inhibit the growth and survival of cancer cells by blocking the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 pathway. This pathway is frequently activated in cancer cells and is involved in cell proliferation, survival, and invasion. CEP-33779 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells (1).
In inflammation, CEP-33779 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by blocking the this compound/STAT3 pathway. This pathway is involved in the regulation of immune responses and is frequently dysregulated in inflammatory diseases. CEP-33779 has been shown to reduce inflammation in various animal models of inflammatory diseases, including arthritis, colitis, and sepsis (2).
In autoimmune disorders, CEP-33779 has been shown to reduce the production of autoantibodies and to suppress the activation of autoreactive T cells by blocking the this compound/STAT3 pathway. This pathway is involved in the regulation of immune responses and is frequently dysregulated in autoimmune disorders. CEP-33779 has been shown to reduce disease severity in various animal models of autoimmune disorders, including lupus, multiple sclerosis, and rheumatoid arthritis (3).

属性

分子式

C20H17Cl3N2O4

分子量

455.7 g/mol

IUPAC 名称

N-[(E)-(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C20H17Cl3N2O4/c1-3-7-28-20-16(23)8-13(9-18(20)27-4-2)11-24-25-19(26)12-29-17-6-5-14(21)10-15(17)22/h1,5-6,8-11H,4,7,12H2,2H3,(H,25,26)/b24-11+

InChI 键

IDODSDHAABDWGQ-BHGWPJFGSA-N

手性 SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)OCC#C

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)OCC#C

规范 SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)OCC#C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。